molecular formula C10H12ClN3 B1370566 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine CAS No. 915921-08-3

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

Cat. No. B1370566
CAS RN: 915921-08-3
M. Wt: 209.67 g/mol
InChI Key: AUWKJRWGANKURK-UHFFFAOYSA-N
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Description

“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is a chemical compound with the molecular formula C10H12ClN3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is 1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) . This indicates that the compound has a benzimidazole ring substituted with a chlorine atom and a propylamine group .


Physical And Chemical Properties Analysis

“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is a solid substance at room temperature . It has a molecular weight of 209.68 .

Scientific Research Applications

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: , also known as 3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine, is a compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their wide range of applications in scientific research due to their diverse biological activities. Here is a comprehensive analysis focusing on unique applications:

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit potent antimicrobial activity against a variety of resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus. They are considered promising candidates for developing new antimicrobial agents .

Anticancer Activity

These compounds have shown potential as effective anticancer medicines. They have been evaluated for antitumor potential against different cell lines, such as MCF-7 and CaCo-2, and are emerging as intriguing oncology candidates .

Antiviral Activity

Benzimidazole derivatives like 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) have gained attention due to their activity as antiviral agents, particularly against human cytomegalovirus (HCMV) and other RNA viruses .

Anti-Alzheimer Agents

Research has recommended benzimidazole derivatives as potential anti-Alzheimer agents, highlighting their significance in the field of neurology .

Antidiabetic Agents

These compounds have also been identified as antidiabetic agents, indicating their usefulness in endocrinology and the management of diabetes .

Antiparasitic Agents

Benzimidazole derivatives are useful in combating parasitic infections such as nematodes and cestodes, contributing significantly to global parasitic disease control efforts .

Antifungal Activity

They possess antifungal properties, making them valuable in the treatment of fungal infections .

Cardiovascular Applications

Some benzimidazole derivatives have been employed in cardiovascular disease management due to their antihypertensive activities .

properties

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWKJRWGANKURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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